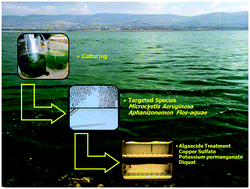Quantifying the efficacy of diquat dibromide in controlling Microcystis aeruginosa and Aphanizomenon flos-aquae in comparison to copper sulfate and potassium permanganate†
Environmental Science: Water Research & Technology Pub Date: 2018-11-28 DOI: 10.1039/C8EW00532J
Abstract
Cyanobacterial harmful algal blooms (HABs) are an emerging problem worldwide, affecting many important freshwater systems. The use of chemical algaecides can provide an effective short-term mitigation measure to control HABs. In this study, the efficacy of diquat dibromide was examined under laboratory conditions to control two problematic toxin-releasing cyanobacteria, namely Aphanizomenon flos-aquae and Microcystis aeruginosa. Its performance was then compared to that of copper sulfate (CuSO4) and potassium permanganate (KMnO4), two commonly used algaecides. The results suggest that while all three algaecides were effective in controlling Aphanizomenon, the highest inhibition rates achieved were associated with the application of diquat dibromide. Aphanizomenon exhibited a half-life of 0.48 days with diquat dibromide dosages of 0.5 and 1 mg L−1. Both diquat dibromide and CuSO4 exhibited more effectiveness in controlling Microcystis aeruginosa as compared to KMnO4. Reductions achieved by applying 0.5 mg L−1 of diquat dibromide or 1 mg L−1 of CuSO4 exceeded 95% after 48 h of treatment. Nevertheless, diquat dibromide suppressed the net regrowth of Microcystis aeruginosa up to 70 h, while suppression with CuSO4 did not exceed 64 h even with the highest applied dosage. Irrespective of the algaecide and the application dosage, regrowth was observed for Microcystis aeruginosa but not for Aphanizomenon flos-aquae. Statistical models were proposed to simulate inhibition rates and estimate net algal regeneration.

Recommended Literature
- [1] An improved prediction model for COD measurements using UV-Vis spectroscopy
- [2] Revealing drug release and diffusion behavior in skin interstitial fluid by surface-enhanced Raman scattering microneedles†
- [3] Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes
- [4] Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies
- [5] Photo-activated autophagy-associated tumour cell death by lysosome impairment based on manganese-doped graphene quantum dots†
- [6] Facet-dependent activity of bismuth sulfide as low-cost counter-electrode materials for dye-sensitized solar cells
- [7] Molecular methods for assessment of non-covalent metallodrug–DNA interactions
- [8] Stable tandem luminescent solar concentrators based on CdSe/CdS quantum dots and carbon dots†
- [9] Matrix-isolation FT-IR spectra and molecular orbital calculations on neutral N,N-dimethylglycine†
- [10] Controlled growth of nanocrystalline rods, hexagonal plates and spherical particles of the vaterite form of calcium carbonate










